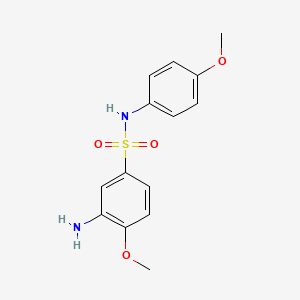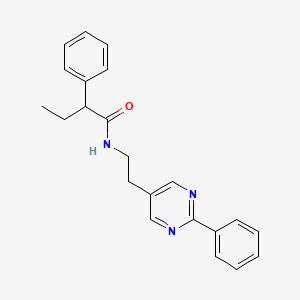
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” is a chemical compound with the molecular formula C22H23N3O and a molecular weight of 345.4461. It is listed under CAS No. 2034482-37-421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide”. However, there are studies on the synthesis of similar pyrimidine derivatives3. These compounds were synthesized and evaluated for their anti-fibrosis activity3.Molecular Structure Analysis
The molecular structure of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” consists of a pyrimidine ring attached to a phenyl group and an ethyl group1. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.Scientific Research Applications
Synthesis and Chemical Properties
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, a compound with a complex structure involving pyrimidine and phenyl groups, has been explored in various synthetic pathways and chemical transformations. For instance, research by Harutyunyan et al. (2015) discusses the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, highlighting the compound's versatility in creating heterocyclic frameworks Harutyunyan et al., 2015.
Biological Activity and Pharmacological Potential
The compound and its derivatives have shown potential in pharmacological research. Kamiński et al. (2016) synthesized a library of derivatives, demonstrating their application as hybrid anticonvulsant agents. This study underscores the compound's role in developing new therapeutic agents with favorable anticonvulsant properties Kamiński et al., 2016.
Catalysis and Organic Reactions
In the field of catalysis, Zhu et al. (2003) reported the compound's involvement in [4 + 2] annulation reactions, providing a pathway to synthesize tetrahydropyridines with high regioselectivity and yield. This research illustrates the compound's utility in facilitating complex organic transformations, highlighting its significance in synthetic organic chemistry Zhu et al., 2003.
Safety And Hazards
The safety and hazards associated with “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.
Future Directions
The future directions for research on “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-20(18-9-5-3-6-10-18)22(26)23-14-13-17-15-24-21(25-16-17)19-11-7-4-8-12-19/h3-12,15-16,20H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEZSNXMEFRLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

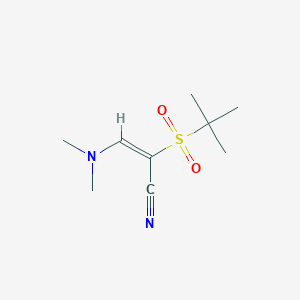
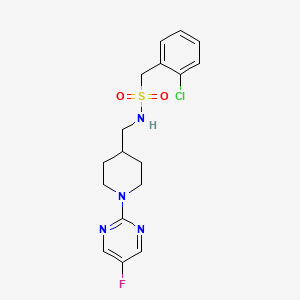
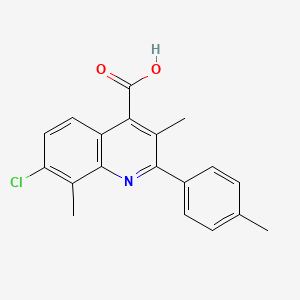
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
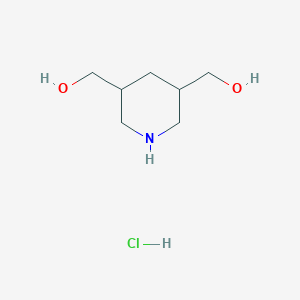
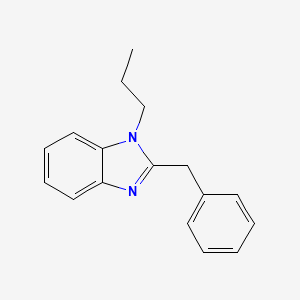
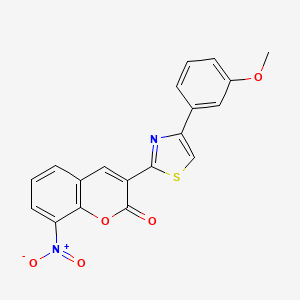
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)
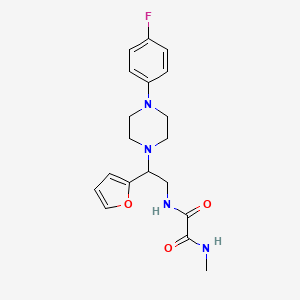
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769029.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
